CID 11412499

Description

CID 11412499 is a chemical compound registered in PubChem, though none of the provided evidence sources directly describe its structure, properties, or applications. For example, highlights betulin-derived inhibitors (e.g., CID 72326, CID 64971) and steroid-based substrates like taurocholic acid (CID 6675), which may share functional or structural motifs with this compound .

Properties

CAS No. |

421557-85-9 |

|---|---|

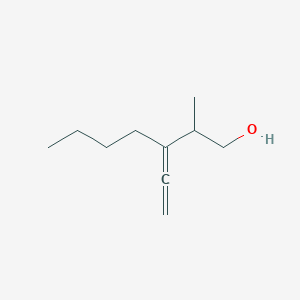

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

InChI |

InChI=1S/C10H18O/c1-4-6-7-10(5-2)9(3)8-11/h9,11H,2,4,6-8H2,1,3H3 |

InChI Key |

QJCBPOCCGRLELA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=C=C)C(C)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 11412499 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

CID 11412499 can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in halogenated derivatives.

Scientific Research Applications

CID 11412499 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of CID 11412499 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action would involve biochemical assays, molecular docking studies, and in vivo experiments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

Structural Similarities :

- Betulin derivatives (CID 72326, CID 10153267) and steroid acids (CID 6675) share hydrophobic backbones but differ in functional groups. Betulin’s hydroxyl groups enable derivatization (e.g., caffeoylation), enhancing solubility and bioactivity .

- Oscillatoxins (CID 101283546) and bile acids (CID 6675) both feature rigid cyclic structures but differ in toxicity profiles .

Functional Overlaps :

- Bile acids (CID 6675) and betulin derivatives (CID 72326) interact with membrane transporters, though bile acids are substrates while betulin acts as an inhibitor .

- Oscillatoxins (CID 101283546) and synthetic inhibitors (e.g., CID 5469634 from ) exhibit cytotoxicity but via distinct mechanisms (ion channel disruption vs. enzyme inhibition) .

Synthetic and Analytical Data: Supplementary Tables in provide methodologies for analyzing compound purity and stability, applicable to CID 11412499 if it shares properties with betulin derivatives or steroids . and highlight synthesis protocols (e.g., use of catalysts like Co2Rh2/C and reaction conditions) relevant to modifying triterpenoids or steroids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.